

# 4-Bromo-2,5-dimethoxybenzaldehyde: A Comprehensive Reactivity Profile

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-2,5-dimethoxybenzaldehyde

Cat. No.: B105343

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Abstract

**4-Bromo-2,5-dimethoxybenzaldehyde** is a key aromatic aldehyde that serves as a versatile intermediate in the synthesis of a variety of organic compounds, most notably psychoactive phenethylamines such as 2C-B. Its unique substitution pattern, featuring a bromine atom and two methoxy groups on the benzaldehyde core, dictates a rich and nuanced reactivity profile. This document provides a detailed exploration of the synthesis, physicochemical properties, and characteristic reactions of **4-Bromo-2,5-dimethoxybenzaldehyde**, offering valuable insights for professionals in organic synthesis and drug development.

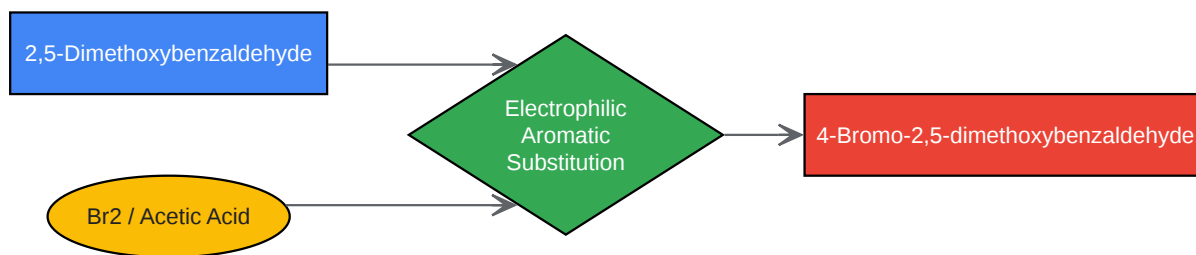
## Physicochemical Properties

**4-Bromo-2,5-dimethoxybenzaldehyde** is an off-white to pale yellow crystalline solid.<sup>[1]</sup> A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>9</sub> BrO <sub>3</sub>	[1][2]
Molecular Weight	245.07 g/mol	[1][2][3]
Melting Point	132-135 °C	[1][4]
Boiling Point (Predicted)	337.1 ± 42.0 °C	[4]
Density (Predicted)	1.482 ± 0.06 g/cm <sup>3</sup>	[4]
Appearance	Off-white to pale yellow crystalline solid	[1]
Solubility	Insoluble in water; slightly soluble in chloroform and methanol	[1][4]
CAS Number	31558-41-5	[1][2][3]

## Synthesis of 4-Bromo-2,5-dimethoxybenzaldehyde

The primary synthetic route to **4-Bromo-2,5-dimethoxybenzaldehyde** involves the electrophilic bromination of 2,5-dimethoxybenzaldehyde. The electron-donating methoxy groups activate the aromatic ring, directing the incoming electrophile. While the reaction can produce a mixture of isomers, the 4-bromo product is typically the major isomer formed.[3][5][6]



[Click to download full resolution via product page](#)

Synthesis of **4-Bromo-2,5-dimethoxybenzaldehyde**.

## Experimental Protocol: Bromination of 2,5-dimethoxybenzaldehyde

The following protocol is a representative example of the synthesis of **4-Bromo-2,5-dimethoxybenzaldehyde**.

Materials:

- 2,5-dimethoxybenzaldehyde
- Glacial acetic acid
- Bromine
- Water
- Dichloromethane
- Brine (saturated aqueous NaCl solution)
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexane
- Silica gel

Procedure:

- At 0 °C, dissolve 2,5-dimethoxybenzaldehyde (1.0 g, 6.02 mmol) in glacial acetic acid (7 mL).<sup>[7]</sup>
- Slowly add a solution of bromine (0.34 mL, 6.62 mmol) in glacial acetic acid (3 mL) to the reaction mixture.<sup>[7]</sup>
- Allow the reaction mixture to gradually warm to room temperature and stir for 1 hour.<sup>[7]</sup>

- Quench the reaction by adding water (30 mL). A white precipitate should form.[\[7\]](#)
- Collect the precipitate by filtration.[\[7\]](#)
- Redissolve the precipitate in a mixture of water (30 mL) and dichloromethane (30 mL) and perform a liquid-liquid extraction.[\[7\]](#)
- Extract the aqueous phase with dichloromethane (3 x 25 mL).[\[7\]](#)
- Combine all organic phases, wash with brine (25 mL), and dry over anhydrous sodium sulfate.[\[7\]](#)
- Filter the solution and concentrate under reduced pressure to obtain the crude product.[\[7\]](#)
- Purify the crude product by silica gel column chromatography using a 20% ethyl acetate/hexane eluent to yield **4-bromo-2,5-dimethoxybenzaldehyde** as a light yellow solid.[\[7\]](#) A typical yield is around 56%.[\[7\]](#)

## Reactivity Profile

The reactivity of **4-Bromo-2,5-dimethoxybenzaldehyde** is governed by the interplay of its three functional groups: the aldehyde, the bromine atom, and the two methoxy groups.

## Reactions of the Aldehyde Group

The aldehyde functional group is a primary site for nucleophilic addition and condensation reactions.

- **Condensation Reactions:** It readily reacts with primary amines to form Schiff bases (imines).[\[1\]](#) A notable example is the Henry reaction, a condensation with a nitroalkane, which is a crucial step in the synthesis of phenethylamines.
- **Oxidation:** The aldehyde can be oxidized to the corresponding carboxylic acid under appropriate conditions.[\[1\]](#)
- **Reduction:** The aldehyde group can be reduced to a primary alcohol.

## Reactions Involving the Bromine Atom

The bromine atom on the aromatic ring can participate in several types of reactions.

- **Nucleophilic Aromatic Substitution:** The bromine atom can be displaced by various nucleophiles, allowing for the introduction of a wide range of functional groups.[1] For instance, it can react with thiols in the presence of a base to form the corresponding 4-alkylthio derivatives.[5]
- **Cross-Coupling Reactions:** The C-Br bond provides a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the formation of new carbon-carbon bonds.

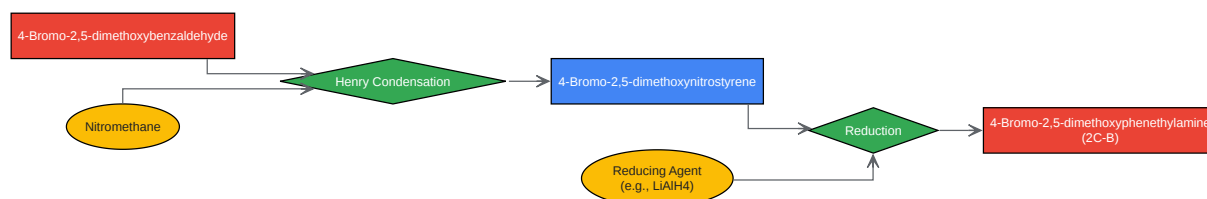
## Electrophilic Aromatic Substitution

The electron-donating methoxy groups strongly activate the aromatic ring towards further electrophilic substitution. However, the existing substituents direct the position of the incoming electrophile.

- **Nitration:** Nitration of 2,5-dimethoxybenzaldehyde with concentrated nitric acid can yield a mixture of products.[3] At room temperature, the major product is 3,6-dimethoxy-2-nitrobenzaldehyde, while at lower temperatures (-20°C), 2,5-dimethoxy-4-nitrobenzaldehyde can be formed as a minor product.[3]

## Application in the Synthesis of 2C-B

**4-Bromo-2,5-dimethoxybenzaldehyde** is a well-established precursor for the synthesis of the psychedelic phenethylamine, 4-bromo-2,5-dimethoxyphenethylamine (2C-B).[3] The synthetic route typically involves a Henry condensation followed by reduction.



[Click to download full resolution via product page](#)

Synthetic pathway from **4-Bromo-2,5-dimethoxybenzaldehyde** to 2C-B.

## Experimental Protocol: Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) from 4-Bromo-2,5-dimethoxybenzaldehyde

The following outlines the key steps in the synthesis of 2C-B starting from **4-Bromo-2,5-dimethoxybenzaldehyde**.

Step 1: Henry Condensation to form 4-Bromo-2,5-dimethoxynitrostyrene

This reaction involves the condensation of **4-Bromo-2,5-dimethoxybenzaldehyde** with nitromethane. The experimental details often involve a base catalyst.

Step 2: Reduction of the Nitrostyrene

The intermediate nitrostyrene is then reduced to the corresponding phenethylamine. A common reducing agent for this transformation is lithium aluminum hydride ( $\text{LiAlH}_4$ ) in an anhydrous solvent like tetrahydrofuran (THF).<sup>[8]</sup>

Note: The synthesis of 2C-B and related compounds is subject to legal restrictions in many jurisdictions. Researchers should be aware of and comply with all applicable laws and regulations.

## Spectroscopic Data

The structure of **4-Bromo-2,5-dimethoxybenzaldehyde** can be confirmed by various spectroscopic techniques.

Technique	Key Features
$^1\text{H}$ NMR	Signals corresponding to the aldehyde proton, aromatic protons, and methoxy group protons are expected. The specific chemical shifts and coupling patterns are characteristic of the substitution pattern.
$^{13}\text{C}$ NMR	Resonances for the carbonyl carbon, aromatic carbons (including the carbon attached to bromine), and methoxy carbons will be observed at their characteristic chemical shifts.
IR Spectroscopy	A strong absorption band characteristic of the aldehyde C=O stretch is expected, typically around 1680-1700 $\text{cm}^{-1}$ . Bands for C-H, C-O, and C-Br bonds will also be present.
Mass Spectrometry	The mass spectrum will show a molecular ion peak ( $\text{M}^+$ ) and a characteristic isotopic pattern due to the presence of the bromine atom ( $^{79}\text{Br}$ and $^{81}\text{Br}$ in approximately a 1:1 ratio).

## Conclusion

**4-Bromo-2,5-dimethoxybenzaldehyde** exhibits a diverse and synthetically valuable reactivity profile. Its aldehyde group, bromine atom, and activated aromatic ring provide multiple avenues for chemical modification, making it a crucial building block in the synthesis of complex organic molecules. A thorough understanding of its properties and reactions is essential for its effective utilization in research and development, particularly in the fields of medicinal chemistry and the synthesis of neurochemicals.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 4-Bromo-2,5-dimethoxybenzaldehyde (EVT-311524) | 31558-41-5 [evitachem.com]
- 2. 4-Bromo-2,5-dimethoxybenzaldehyde | C<sub>9</sub>H<sub>9</sub>BrO<sub>3</sub> | CID 777997 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2,5-dimethoxybenzaldehyde|98+%|CAS 31558-41-5 [benchchem.com]
- 4. 4-Bromo-2,5-dimethoxybenzaldehyde CAS#: 31558-41-5 [m.chemicalbook.com]
- 5. Synthesis of 4-Alkylthio-2,5-Dimethoxybenzaldehydes [designer-drug.com]
- 6. Bromination of 2,5-Dimethoxybenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. 4-Bromo-2,5-dimethoxybenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-Bromo-2,5-dimethoxybenzaldehyde: A Comprehensive Reactivity Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b105343#4-bromo-2-5-dimethoxybenzaldehyde-reactivity-profile]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)